1'-ethyl-6'-fluoro-1'H-spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one
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Overview
Description
1'-Ethyl-6'-fluoro-1'H-spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one is a complex organic compound characterized by its unique spirocyclic structure. This compound belongs to the quinazoline class, which is known for its diverse biological activities and potential therapeutic applications. The presence of both an ethyl group and a fluorine atom on the spirocyclic framework adds to its chemical diversity and potential reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1'-ethyl-6'-fluoro-1'H-spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of Piperidine Derivative: : Piperidine is reacted with appropriate reagents to introduce the ethyl group at the 1-position.
Introduction of Fluorine Atom: : Fluorination is achieved using reagents such as Selectfluor or DAST (diethylaminosulfur trifluoride).
Quinazoline Core Formation: : The spirocyclic structure is formed by cyclization reactions, often involving the use of strong bases or acids to promote ring closure.
Industrial Production Methods: In an industrial setting, the synthesis of this compound would be optimized for scalability and cost-effectiveness. This might involve the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1'-Ethyl-6'-fluoro-1'H-spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one can undergo various chemical reactions, including:
Oxidation: : Oxidation reactions can be performed using oxidizing agents like KMnO₄ or CrO₃ to introduce oxygen-containing functional groups.
Reduction: : Reduction reactions can be achieved using reducing agents such as LiAlH₄ or NaBH₄ to reduce nitro groups or carbonyl groups.
Substitution: : Nucleophilic substitution reactions can be carried out using nucleophiles like halides or amines to replace existing functional groups.
Oxidation: : KMnO₄, CrO₃, H₂O₂
Reduction: : LiAlH₄, NaBH₄, H₂
Substitution: : NaOH, HCl, HBr, NH₃
Oxidation: : Carboxylic acids, ketones, alcohols
Reduction: : Amines, alcohols, hydrocarbons
Substitution: : Halogenated compounds, amides, ethers
Scientific Research Applications
1'-Ethyl-6'-fluoro-1'H-spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one has shown potential in various scientific research applications:
Chemistry: : Used as a building block in organic synthesis and as a reagent in chemical reactions.
Biology: : Investigated for its biological activity, including potential antimicrobial and anticancer properties.
Medicine: : Explored for its therapeutic potential in treating various diseases, such as inflammation and neurological disorders.
Industry: : Applied in the development of new materials and pharmaceuticals.
Mechanism of Action
The compound exerts its effects through specific molecular targets and pathways. The exact mechanism of action may vary depending on the biological context, but it generally involves interactions with enzymes, receptors, or other biomolecules. The presence of the fluorine atom can enhance the compound's binding affinity and selectivity towards its targets.
Comparison with Similar Compounds
1'-Ethyl-6'-fluoro-1'H-spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one is compared with other similar compounds to highlight its uniqueness:
Similar Compounds: : Other spirocyclic quinazolines, fluorinated piperidines, and ethylated quinazolines.
Uniqueness: : The specific combination of the ethyl group and fluorine atom on the spirocyclic framework sets this compound apart, potentially leading to unique chemical and biological properties.
This comprehensive overview provides a detailed understanding of this compound, its synthesis, reactions, applications, and mechanisms
Properties
IUPAC Name |
1-ethyl-6-fluorospiro[3H-quinazoline-2,4'-piperidine]-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18FN3O/c1-2-18-12-4-3-10(15)9-11(12)13(19)17-14(18)5-7-16-8-6-14/h3-4,9,16H,2,5-8H2,1H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZVXVDQMSYBJRV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)F)C(=O)NC13CCNCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18FN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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